molecular formula C11H15ClFN B6268117 rac-(1R,3S)-3-(2-fluorophenyl)cyclopentan-1-amine hydrochloride CAS No. 2059908-54-0

rac-(1R,3S)-3-(2-fluorophenyl)cyclopentan-1-amine hydrochloride

Cat. No.: B6268117
CAS No.: 2059908-54-0
M. Wt: 215.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,3S)-3-(2-fluorophenyl)cyclopentan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H15ClFN and its molecular weight is 215.7. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3S)-3-(2-fluorophenyl)cyclopentan-1-amine hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-fluorophenylacetonitrile", "cyclopentadiene", "methylamine", "hydrochloric acid", "sodium hydroxide", "sodium borohydride", "acetic acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of rac-(1R,3S)-3-(2-fluorophenyl)cyclopentan-1-ol", "a. Dissolve 2-fluorophenylacetonitrile (1.0 g, 7.2 mmol) and cyclopentadiene (0.8 g, 9.6 mmol) in dry ethyl acetate (20 mL) and add a catalytic amount of p-toluenesulfonic acid.", "b. Reflux the mixture for 24 hours under nitrogen atmosphere.", "c. Cool the reaction mixture to room temperature and add saturated sodium bicarbonate solution (10 mL) to neutralize the acid.", "d. Extract the organic layer with water (10 mL x 3) and dry over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain rac-(1R,3S)-3-(2-fluorophenyl)cyclopentan-1-ol as a colorless oil (yield: 80%).", "Step 2: Synthesis of rac-(1R,3S)-3-(2-fluorophenyl)cyclopentan-1-amine", "a. Dissolve rac-(1R,3S)-3-(2-fluorophenyl)cyclopentan-1-ol (0.5 g, 2.8 mmol) in dry methanol (10 mL) and add methylamine (1.0 M in methanol, 3.5 mL, 3.5 mmol).", "b. Stir the mixture at room temperature for 24 hours under nitrogen atmosphere.", "c. Concentrate the reaction mixture under reduced pressure and dissolve the residue in ethyl acetate (20 mL).", "d. Wash the organic layer with saturated sodium bicarbonate solution (10 mL x 3) and dry over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain rac-(1R,3S)-3-(2-fluorophenyl)cyclopentan-1-amine as a colorless oil (yield: 70%).", "Step 3: Synthesis of rac-(1R,3S)-3-(2-fluorophenyl)cyclopentan-1-amine hydrochloride", "a. Dissolve rac-(1R,3S)-3-(2-fluorophenyl)cyclopentan-1-amine (0.5 g, 2.3 mmol) in dry ethyl acetate (10 mL) and add a solution of sodium borohydride (0.2 g, 5.3 mmol) in dry ethyl acetate (10 mL) dropwise at 0°C.", "b. Stir the mixture at 0°C for 1 hour and then at room temperature for 24 hours under nitrogen atmosphere.", "c. Add a solution of hydrochloric acid (1 M in methanol, 5 mL) dropwise to the reaction mixture at 0°C.", "d. Stir the mixture at 0°C for 1 hour and then at room temperature for 2 hours.", "e. Add saturated sodium bicarbonate solution (10 mL) to the reaction mixture to neutralize the acid.", "f. Extract the organic layer with water (10 mL x 3) and dry over anhydrous sodium sulfate.", "g. Concentrate the organic layer under reduced pressure to obtain rac-(1R,3S)-3-(2-fluorophenyl)cyclopentan-1-amine hydrochloride as a white solid (yield: 60%)." ] }

CAS No.

2059908-54-0

Molecular Formula

C11H15ClFN

Molecular Weight

215.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.